(2R,3R,4R,5R)-4-(((4aR,6R,7R,8R,8aS)-7,8-Dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)-2,3,5,6-tetrahydroxyhexanal (2R,3R,4R,5R)-4-(((4aR,6R,7R,8R,8aS)-7,8-Dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)-2,3,5,6-tetrahydroxyhexanal
Brand Name: Vulcanchem
CAS No.: 93417-41-5
VCID: VC0042541
InChI: InChI=1S/C19H26O11/c20-6-10(22)13(24)16(11(23)7-21)29-19-15(26)14(25)17-12(28-19)8-27-18(30-17)9-4-2-1-3-5-9/h1-6,10-19,21-26H,7-8H2/t10-,11+,12+,13+,14+,15+,16+,17+,18?,19+/m0/s1
SMILES: C1C2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)O)OC(O1)C3=CC=CC=C3
Molecular Formula: C₁₉H₂₆O₁₁
Molecular Weight: 430.4

(2R,3R,4R,5R)-4-(((4aR,6R,7R,8R,8aS)-7,8-Dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)-2,3,5,6-tetrahydroxyhexanal

CAS No.: 93417-41-5

Cat. No.: VC0042541

Molecular Formula: C₁₉H₂₆O₁₁

Molecular Weight: 430.4

* For research use only. Not for human or veterinary use.

(2R,3R,4R,5R)-4-(((4aR,6R,7R,8R,8aS)-7,8-Dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)-2,3,5,6-tetrahydroxyhexanal - 93417-41-5

Specification

CAS No. 93417-41-5
Molecular Formula C₁₉H₂₆O₁₁
Molecular Weight 430.4
IUPAC Name (2R,3R,4R,5R)-4-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2,3,5,6-tetrahydroxyhexanal
Standard InChI InChI=1S/C19H26O11/c20-6-10(22)13(24)16(11(23)7-21)29-19-15(26)14(25)17-12(28-19)8-27-18(30-17)9-4-2-1-3-5-9/h1-6,10-19,21-26H,7-8H2/t10-,11+,12+,13+,14+,15+,16+,17+,18?,19+/m0/s1
SMILES C1C2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)O)OC(O1)C3=CC=CC=C3

Introduction

Structural Characteristics

(2R,3R,4R,5R)-4-(((4aR,6R,7R,8R,8aS)-7,8-Dihydroxy-2-phenylhexahydropyrano[3,2-d] dioxin-6-yl)oxy)-2,3,5,6-tetrahydroxyhexanal possesses a complex structure characterized by multiple stereogenic centers that define its three-dimensional architecture and biological activity. The compound features a bicyclic structure comprising a hexahydropyrano[3,2-d] dioxin ring system, which forms the core scaffold of the molecule. This bicyclic system is further linked to a tetrahydroxyhexanal moiety through a glycosidic bond, creating an intricate carbohydrate-based framework with multiple functional groups. The presence of numerous hydroxyl groups (-OH) at specific stereochemical positions (designated by the R and S notations in the compound name) contributes to the compound's hydrophilicity and potential for hydrogen bonding with biological targets such as enzymes or receptors. The phenyl group attached to the dioxin ring adds a hydrophobic component to the molecule, potentially influencing its solubility characteristics and interactions with non-polar regions of biological molecules.

Synthesis and Preparation

Desired ConcentrationAmount of Compound
1 mg5 mg10 mg
1 mM2.3234 mL11.6171 mL23.2342 mL
5 mM0.4647 mL2.3234 mL4.6468 mL
10 mM0.2323 mL1.1617 mL2.3234 mL

The values in the table represent the volume of solvent needed to achieve the desired concentration when dissolving the specified amount of compound . To enhance solubility during preparation, it is recommended to heat the tube containing the compound to 37°C and then place it in an ultrasonic bath for some time, which can help overcome solubility challenges that might be encountered with this complex carbohydrate structure .

Physical and Chemical Properties

(2R,3R,4R,5R)-4-(((4aR,6R,7R,8R,8aS)-7,8-Dihydroxy-2-phenylhexahydropyrano[3,2-d] dioxin-6-yl)oxy)-2,3,5,6-tetrahydroxyhexanal exhibits physical and chemical properties that are characteristic of complex carbohydrates with multiple functional groups. The compound's solubility is influenced by its numerous hydroxyl groups, which enhance water solubility through hydrogen bonding with water molecules, while the presence of the phenyl group introduces a degree of lipophilicity that may affect its solubility in organic solvents . For research applications, the selection of appropriate solvents for stock solution preparation is crucial, with recommendations suggesting that solvent choice should be based on the specific solubility profile of the compound to ensure complete dissolution and stability . The compound's molecular weight of 430.4 g/mol places it in a range where membrane permeability may be limited without active transport mechanisms, a consideration that could be relevant for its potential biological applications.

PropertyValue/Description
CAS Number93417-41-5
Molecular FormulaC19H26O11
Molecular Weight430.4 g/mol
Physical StateLikely a solid at room temperature (based on similar carbohydrates)
SolubilityLikely soluble in polar solvents; specific solubility parameters not provided in search results
Storage RecommendationsStock solutions: -80°C (use within 6 months); -20°C (use within 1 month)
Stability ConsiderationsAvoid repeated freezing and thawing; potential degradation at higher temperatures
Functional GroupsMultiple hydroxyl groups, aldehyde, phenyl ring, glycosidic linkage, acetal
ReactivityAldehyde group susceptible to oxidation/reduction; hydroxyl groups can be derivatized

This comprehensive profile of physical and chemical properties provides essential information for researchers working with this compound, enabling appropriate handling, storage, and experimental design considerations to maximize research outcomes and ensure reproducible results . The complex structural features, particularly the multiple stereogenic centers and diverse functional groups, contribute to the compound's unique physical and chemical behavior, which must be taken into account when designing experiments or synthetic strategies involving this molecule .

Biological Activity and Research Applications

(2R,3R,4R,5R)-4-(((4aR,6R,7R,8R,8aS)-7,8-Dihydroxy-2-phenylhexahydropyrano[3,2-d] dioxin-6-yl)oxy)-2,3,5,6-tetrahydroxyhexanal and structurally related compounds have significant applications in glycochemistry and biochemical research, particularly in the context of sialic acid chemistry. Sialic acids are important terminal residues in many biologically significant glycans of mammals, commonly found as α-glycosides that play crucial roles in cellular recognition processes, immune function, and pathogen interactions . The complex structure of sialic acid, featuring an anomeric center with carboxyl and methylene substituents, presents synthetic challenges for preparing the α-glycoside, which has traditionally impeded biological and therapeutic studies on sialic acid-containing glycans . Compounds such as the one under discussion may serve as intermediates or structural analogs in methodologies developed to overcome these synthetic obstacles, potentially enabling more efficient access to biologically relevant sialic acid-containing structures .

Research involving this compound class is particularly relevant to the development of robust methods for selective α-glycosidation of sialic acid. Advanced approaches utilizing macrobicyclized sialic acid donors as synthetic equivalents of structurally constrained oxocarbenium ions have been developed to impart the desired stereoselectivity in glycosylation reactions . These methodologies demonstrate broad substrate scope and applicability in the preparation of diverse sialic acid-containing architectures, which are essential for studying the biological roles of these molecules and developing potential therapeutic applications . The structural features of the compound, particularly its multiple stereogenic centers and protected carbohydrate framework, make it relevant to research focused on stereoselective synthesis of complex glycans with defined three-dimensional architectures .

The biological significance of compounds related to (2R,3R,4R,5R)-4-(((4aR,6R,7R,8R,8aS)-7,8-Dihydroxy-2-phenylhexahydropyrano[3,2-d] dioxin-6-yl)oxy)-2,3,5,6-tetrahydroxyhexanal extends to various areas of glycobiology and medicinal chemistry. Sialic acid-containing glycans are known to be involved in numerous biological processes including cell-cell recognition, immune regulation, and pathogen binding, making synthetic access to these structures valuable for studying these phenomena at the molecular level . The development of efficient synthetic routes to specific glycan structures enables researchers to prepare defined molecular probes for investigating structure-activity relationships in glycobiology, potentially leading to new insights into disease mechanisms and therapeutic opportunities . Additionally, synthetic glycans can serve as standards for analytical method development, facilitating the characterization and quantification of naturally occurring carbohydrate structures in biological samples .

Table 3: Research Applications of (2R,3R,4R,5R)-4-(((4aR,6R,7R,8R,8aS)-7,8-Dihydroxy-2-phenylhexahydropyrano[3,2-d] dioxin-6-yl)oxy)-2,3,5,6-tetrahydroxyhexanal and Related Compounds

Research AreaPotential Applications
Synthetic Carbohydrate ChemistryDevelopment of stereoselective glycosylation methods; Protection group strategies; Synthesis of complex glycans
GlycobiologyPreparation of defined glycan structures for biological studies; Investigation of carbohydrate-protein interactions
Medicinal ChemistryDesign and synthesis of glycomimetics; Development of carbohydrate-based therapeutics
Analytical ChemistryUse as standards for glycan analysis; Method development for carbohydrate characterization
Materials SciencePreparation of carbohydrate-based materials with defined structures; Development of glycoconjugates
Enzyme ResearchStudies on glycosyltransferases and glycosidases; Investigation of enzyme specificity

This compound's value extends beyond basic research into potential pharmaceutical applications. Glycoconjugates and glycomimetics have emerged as important classes of therapeutic candidates, with applications in areas such as anti-cancer vaccines, anti-adhesion therapies, and immunomodulation . The development of efficient synthetic methods for preparing structurally defined glycans, facilitated by compounds such as the one under discussion, contributes to advancing these therapeutic approaches toward clinical applications . The precise control over stereochemistry and functional group arrangement that can be achieved through modern synthetic methods is essential for creating glycan-based molecules with specific biological activities, highlighting the importance of compounds like (2R,3R,4R,5R)-4-(((4aR,6R,7R,8R,8aS)-7,8-Dihydroxy-2-phenylhexahydropyrano[3,2-d] dioxin-6-yl)oxy)-2,3,5,6-tetrahydroxyhexanal in the broader context of glycoscience and its applications .

Current Research Findings

Recent research involving compounds structurally related to (2R,3R,4R,5R)-4-(((4aR,6R,7R,8R,8aS)-7,8-Dihydroxy-2-phenylhexahydropyrano[3,2-d] dioxin-6-yl)oxy)-2,3,5,6-tetrahydroxyhexanal has focused on addressing longstanding challenges in the synthesis of sialic acid-containing glycans with controlled stereochemistry. A significant advancement in this field involves the development of constrained sialic acid donors that enable selective synthesis of α-glycosides, addressing a major synthetic obstacle that has historically limited research on these biologically important molecules . These methodologies employ macrobicyclized sialic acid donors as synthetic equivalents of structurally constrained oxocarbenium ions, which impart remarkable stereoselectivity in glycosylation reactions and demonstrate broad substrate compatibility . This approach represents a substantial improvement over traditional methods for sialic acid glycosylation, which often suffer from poor stereoselectivity and limited scope, thereby expanding the toolkit available to researchers studying sialic acid-containing structures .

Research FocusKey FindingsPotential Impact
Stereoselective Sialic Acid GlycosylationDevelopment of macrobicyclized sialic acid donors for selective α-glycoside synthesisEnables access to previously challenging glycan structures with potential biological significance
Neuraminidase BiosensingApplication of sialosides in developing selective biosensors for neuraminidase activityPotential diagnostic applications for diseases involving altered sialidase activity
Sulfated Ganglioside SynthesisIntegrated chemoenzymatic approaches to construct libraries of sulfated and sialylated glycansFacilitates systematic study of structure-activity relationships in glycobiology
Anticancer Vaccine DevelopmentStereoselective synthesis of Sialyl Lewis a antigen and conjugation to bacteriophage QβAdvances in carbohydrate-based immunotherapeutics for cancer treatment
Fluorescent Glycolipid ProbesCreation of labeled glycosphingolipids for membrane interaction studiesTools for investigating glycolipid dynamics in cellular membranes
N-Glycan SynthesisChemical and chemoenzymatic strategies for complex-type N-glycansExpands access to structurally diverse glycoconjugates for biological studies

The continuing evolution of synthetic methodologies for complex carbohydrates, exemplified by research involving compounds such as (2R,3R,4R,5R)-4-(((4aR,6R,7R,8R,8aS)-7,8-Dihydroxy-2-phenylhexahydropyrano[3,2-d] dioxin-6-yl)oxy)-2,3,5,6-tetrahydroxyhexanal, provides essential tools that enable researchers to explore the rich structural diversity and biological significance of glycans . These advancements contribute to bridging the gap between synthetic carbohydrate chemistry and biological applications, potentially accelerating discoveries in glycobiology and the development of carbohydrate-based therapeutics . The ability to precisely control stereochemistry and functional group arrangement in complex carbohydrates represents a significant achievement in synthetic organic chemistry, with far-reaching implications for glycobiology research and its translation to clinical applications .

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